molecular formula C16H12F3N3OS B7681022 N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide

N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide

Cat. No. B7681022
M. Wt: 351.3 g/mol
InChI Key: HVXLCWVBQHXOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. Developed by Takeda Pharmaceuticals, TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory effects in various animal models.

Mechanism of Action

N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide exerts its anti-inflammatory effects by selectively inhibiting the TLR4 signaling pathway. TLR4 is a crucial receptor involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLR4 triggers a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines. N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide inhibits this signaling pathway by binding to a specific site on TLR4, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide has been shown to have significant anti-inflammatory effects in various animal models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. It has been shown to decrease the production of pro-inflammatory cytokines, reduce tissue damage, and improve survival rates in these models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide is its selectivity for TLR4 signaling inhibition. This allows for more targeted and specific inhibition of the inflammatory response, without affecting other signaling pathways. However, one limitation of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

There are several potential future directions for the use of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide in scientific research. One area of interest is the development of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide as a therapeutic agent for the treatment of various inflammatory diseases, such as sepsis and rheumatoid arthritis. Additionally, further studies may be needed to fully understand the mechanism of action of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide and its potential effects on other signaling pathways. Finally, the development of more stable and long-lasting formulations of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide may improve its utility in experimental settings.

Synthesis Methods

N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide is a synthetic compound that is prepared through a multi-step process involving various chemical reactions. The synthesis of N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide involves the condensation of 4-(trifluoromethyl)benzaldehyde with 3-amino-1H-pyrazole, followed by the reaction with 2-thiophenecarboxylic acid to form the final product.

Scientific Research Applications

N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide has been extensively studied in various scientific research applications, particularly in the field of immunology and inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) stimulation in vitro and in vivo.

properties

IUPAC Name

N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)12-5-3-11(4-6-12)10-22-14(7-8-20-22)21-15(23)13-2-1-9-24-13/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXLCWVBQHXOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.